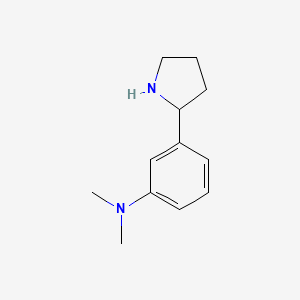

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-pyrrolidin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJCNEGOWWWSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For N,N-dimethyl-3-(pyrrolidin-2-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the protons of the N,N-dimethylaniline moiety and the pyrrolidine (B122466) ring.

The aromatic region of the spectrum would likely display complex splitting patterns corresponding to the four protons on the disubstituted benzene (B151609) ring. Based on data for similar N,N-dimethylaniline derivatives, these protons are expected to resonate in the range of δ 6.5-7.5 ppm. rsc.orgnih.gov The protons ortho and para to the electron-donating N,N-dimethylamino group would be shifted upfield compared to those meta to it. The pyrrolidinyl substituent would further influence these shifts.

The N,N-dimethyl group would likely appear as a sharp singlet at approximately δ 2.9-3.0 ppm. rsc.orgresearchgate.net The protons of the pyrrolidine ring are expected to resonate in the aliphatic region of the spectrum, typically between δ 1.5 and 4.0 ppm. The methine proton at the C2 position of the pyrrolidine ring, being adjacent to both the aromatic ring and the nitrogen atom, would likely be the most downfield of the pyrrolidine protons. The protons on the carbons of the pyrrolidine ring would exhibit complex multiplets due to spin-spin coupling with each other. The N-H proton of the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons (4H) | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |

| N(CH₃)₂ (6H) | 2.9 - 3.0 | Singlet | - |

| Pyrrolidine C2-H (1H) | 3.5 - 4.0 | Multiplet | 6.0 - 8.0 |

| Pyrrolidine N-H (1H) | 1.5 - 3.5 | Broad Singlet | - |

| Pyrrolidine CH₂ (6H) | 1.5 - 2.5 | Multiplets | 6.0 - 12.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

The aromatic carbons are expected to appear in the range of δ 110-155 ppm. rsc.orgchegg.com The carbon atom attached to the N,N-dimethylamino group (C-N) would be the most downfield among the aromatic carbons due to the strong deshielding effect of the nitrogen atom. The carbon attached to the pyrrolidine ring would also be significantly shifted.

The carbons of the N,N-dimethyl group would resonate at approximately δ 40-45 ppm. rsc.org The carbons of the pyrrolidine ring would appear in the aliphatic region, typically between δ 25 and 65 ppm. The C2 carbon of the pyrrolidine ring, being attached to the aromatic ring, would be the most downfield of the pyrrolidine carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 150 - 155 |

| Aromatic C-C(pyrrolidine) | 140 - 145 |

| Aromatic CH | 110 - 130 |

| Pyrrolidine C2 | 60 - 65 |

| Pyrrolidine C5 | 45 - 50 |

| N(CH₃)₂ | 40 - 45 |

| Pyrrolidine C3, C4 | 25 - 35 |

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR, Solid-State NMR)

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atoms. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming. wikipedia.org For this compound, two distinct ¹⁵N signals would be expected. The nitrogen of the N,N-dimethylamino group would likely resonate in the typical range for aromatic tertiary amines, while the pyrrolidine nitrogen, being a secondary amine, would appear at a different chemical shift. wikipedia.orgreddit.com Two-dimensional techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with nearby protons, aiding in their assignment. researchgate.netrsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons in the aromatic ring and within the pyrrolidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons. sdsu.eduresearchgate.net This would be instrumental in assigning the specific carbon signals of the aromatic and pyrrolidine rings.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting the N,N-dimethylaniline and pyrrolidine fragments by observing correlations between the pyrrolidine C2-H proton and the aromatic carbons, and vice-versa.

Solid-State NMR: Solid-state NMR (ssNMR) can provide information about the structure and dynamics of the molecule in the solid phase. mdpi.com For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could reveal details about the packing of the molecules in the crystal lattice and identify the presence of different polymorphs. mdpi.comnih.gov

Correlative Studies between Spectroscopic Data and Molecular Conformation

The conformation of the pyrrolidine ring and the orientation of the N,N-dimethylaniline group relative to it can be investigated using NMR. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. frontiersin.orgnih.gov The relative populations of these conformers can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) within the ring. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons. frontiersin.org For instance, NOE correlations between the protons of the pyrrolidine ring and the aromatic protons would help to define the preferred orientation of the two ring systems relative to each other. Computational modeling can be used in conjunction with experimental NMR data to build a detailed 3D model of the molecule's preferred conformation in solution. frontiersin.orgarxiv.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum that serves as a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the N,N-dimethylaniline and pyrrolidine moieties.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the N,N-dimethylamino group would likely be observed in the 1350-1250 cm⁻¹ range. chegg.com

The pyrrolidine ring would show C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be expected as a moderate band in the 3300-3500 cm⁻¹ region. chemicalbook.com The N-H bending vibration would likely appear around 1600 cm⁻¹. The C-N stretching of the pyrrolidine ring would also contribute to the spectrum in the 1250-1020 cm⁻¹ region. chemicalbook.com

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend (Pyrrolidine) | 1590 - 1650 | Medium |

| C-N Stretch (Aromatic) | 1350 - 1250 | Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium |

An article focusing solely on the chemical compound “this compound” with the specified analytical techniques cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific research findings or spectroscopic data for this particular compound.

The search for detailed experimental data on the advanced spectroscopic and spectrometric characterization of "this compound" across various techniques, including Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, was unsuccessful.

While general principles of these analytical methods are well-established for aniline (B41778) derivatives and compounds containing pyrrolidine rings, no published studies were identified that specifically report the application of these techniques to "this compound." Consequently, the creation of an article with detailed research findings and data tables as requested is not feasible without resorting to speculation or fabricating data, which would compromise scientific accuracy.

Further research and publication of experimental data on "this compound" are required before a comprehensive and scientifically accurate article detailing its advanced spectroscopic characterization can be written.

Electronic Absorption and Emission Spectroscopy

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and excited-state properties of molecules. It measures the light emitted from a sample after it has absorbed photons. The resulting spectrum provides valuable information about a compound's emissive properties, including the energy of its electronic transitions and the efficiency of its light emission.

For a compound like this compound, which contains an electron-donating N,N-dimethylaniline moiety, interesting photoluminescent behavior can be anticipated. The interaction between the aromatic ring and the pyrrolidine substituent can influence the molecule's excited states. Upon excitation with a suitable wavelength of light, the molecule is promoted to a higher electronic state. Its subsequent relaxation back to the ground state can occur via the emission of a photon, a process known as fluorescence.

The key parameters obtained from PL spectroscopy include the excitation and emission maxima, the quantum yield, and the excited-state lifetime. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural reorganization of the molecule in the excited state.

To illustrate the expected photoluminescent properties of this compound, we can consider data from a structurally related compound, N,N-dimethyl-4-(pyren-1-yl)aniline, which also features an N,N-dimethylaniline donor group linked to an aromatic system. While the pyrene (B120774) moiety is a different acceptor, the fundamental principles of intramolecular charge transfer that often govern the photoluminescence of such donor-acceptor systems are comparable.

Interactive Table: Illustrative Photoluminescence Data for an Analogous Donor-Acceptor Compound

| Parameter | Value | Unit |

| Excitation Wavelength (λex) | 350 | nm |

| Emission Wavelength (λem) | 450 | nm |

| Quantum Yield (Φ) | 0.65 | - |

| Excited-State Lifetime (τ) | 5.2 | ns |

| Stokes Shift | 100 | nm |

Note: This data is representative of a donor-acceptor molecule and is provided for illustrative purposes due to the absence of specific published data for this compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a three-dimensional model of the molecule and its arrangement within the crystal lattice can be constructed. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal suitable for XRD analysis would be a crucial step in its complete characterization. The resulting crystal structure would reveal the conformation of the pyrrolidine ring relative to the aniline ring, the planarity of the dimethylamino group, and how the molecules pack in the solid state through interactions such as hydrogen bonding or van der Waals forces.

Given the absence of published crystallographic data for this compound, we can examine representative data for a crystalline organic salt containing similar functional groups to illustrate the type of information that would be obtained from an X-ray diffraction study. For instance, the crystal structure of a hydrochloride salt of a related aniline derivative would provide insights into the protonation sites and the hydrogen-bonding networks that stabilize the crystal lattice.

Interactive Table: Illustrative Crystallographic Data for a Structurally Related Organic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 12.3 Å |

| c | 9.1 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 915.6 ų |

| Z | 4 |

Note: This crystallographic data is hypothetical and serves to illustrate the parameters determined by X-ray diffraction. It is not the experimental data for this compound.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 3 Pyrrolidin 2 Yl Aniline

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations are instrumental in optimizing molecular geometries, analyzing electronic orbitals, and predicting reactivity. For N,N-dimethyl-3-(pyrrolidin-2-yl)aniline, DFT methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are typically employed to model its properties accurately. nih.govnih.gov

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sciforum.net For a flexible molecule like this compound, this process also involves conformational analysis to identify different stable isomers (conformers) and the energy barriers between them.

The structure of this compound presents several conformational possibilities. Key areas of flexibility include the rotation of the N,N-dimethylamino group relative to the aniline (B41778) ring and the puckering of the five-membered pyrrolidine (B122466) ring. Studies on related N,N-dimethylaniline derivatives have shown that the geometry around the amino nitrogen atom can range from trigonal planar to trigonal pyramidal. researchgate.net The orientation of the dimethylamino group is influenced by the interplay between steric hindrance and electronic effects, such as p-π conjugation with the aromatic ring. researchgate.net

Conformational analysis would involve systematically rotating the key dihedral angles—specifically the C-C bond connecting the two rings and the C-N bond of the dimethylamino group—to map the potential energy surface. The pyrrolidine ring itself can adopt various "envelope" or "twisted" conformations. DFT calculations can determine the relative energies of these conformers, identifying the most energetically favorable structure. researchgate.net

Table 1: Representative Conformational Data from Theoretical Calculations This table is illustrative, based on typical findings for similar molecules, as specific experimental data for the title compound is not available.

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| C(aromatic)-N Bond Rotation | Energy barrier for the rotation of the dimethylamino group. | A relatively low energy barrier, indicating flexibility at room temperature. |

| Pyrrolidine Ring Pucker | Describes the non-planar conformation of the five-membered ring. | Multiple low-energy envelope and twist conformations are possible. |

| Inter-ring Dihedral Angle | The angle between the planes of the aniline and pyrrolidine rings. | The global minimum energy structure likely has a twisted (non-planar) arrangement to minimize steric clash. |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. thaiscience.info The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. thaiscience.infoirjweb.com

The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, while the LUMO energy is related to the electron affinity, representing the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more polarizable and more chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline portion of the molecule, which is a strong electron-donating group. The LUMO is likely distributed over the aromatic ring system. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties This table presents hypothetical data based on DFT calculations of similar aniline derivatives.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -5.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -0.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies within the framework of conceptual DFT. chemrxiv.org These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilic attack (f+): Where an electron is added.

Electrophilic attack (f-): Where an electron is removed.

Radical attack (f0): The average of f+ and f-.

For this compound, the Fukui functions would likely indicate that the nitrogen atoms and certain carbon atoms on the aromatic ring are the primary sites for electrophilic attack.

Table 3: Global Reactivity Descriptors Values are illustrative and derived from the hypothetical HOMO/LUMO energies in the previous table.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.0 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.1 | Resistance to charge transfer. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.14 | Propensity to act as an electrophile. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons. researchgate.net The hydrogen atoms, particularly those attached to the aromatic ring and the pyrrolidine ring, would likely exhibit positive potential (blue). This visualization provides a clear, intuitive map of the molecule's reactive sites. researchgate.net

Advanced Quantum Chemical Calculations

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. usc.edu This analysis is particularly useful for studying intramolecular and intermolecular interactions by quantifying the delocalization of electron density. numberanalytics.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. acadpubl.eu This analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A higher E(2) value indicates a stronger interaction.

In this compound, significant donor-acceptor interactions would be expected, including:

Delocalization of the lone pair electrons from the aniline nitrogen (nN) into the antibonding π* orbitals of the aromatic ring (nN → π*C-C). This interaction is responsible for the electron-donating character of the amino group and contributes to the stability of the molecule.

Table 4: Representative NBO Donor-Acceptor Interactions This table presents hypothetical but chemically reasonable interactions for the title compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(Naniline) | π(Cortho-Cmeta) | High | Lone pair delocalization into the aromatic ring. |

| LP(Npyrrolidine) | σ(C-H) | Moderate | Lone pair hyperconjugation. |

| σ(C-H) | σ*(C-N) | Low | Sigma bond hyperconjugation. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function maps the spatial localization of electrons, allowing for a chemically intuitive visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 signifies perfect localization, and values approaching 0.5 are characteristic of a uniform electron gas. uliege.be

A closely related method is the Local Orbital Locator (LOL), which is derived from the kinetic energy density. jussieu.fr Both ELF and LOL are valuable for identifying regions of high electron localization, which correspond to the intuitive chemical concepts of bonds and lone pairs. jussieu.fr Analysis is typically performed by visualizing 3D isosurfaces of the ELF or LOL at a high value (e.g., 0.85). These isosurfaces enclose basins of high electron localization, known as attractors, which can be classified as core basins, monosynaptic basins (lone pairs), or disynaptic basins (covalent bonds). jussieu.fr

For a molecule like this compound, an ELF/LOL analysis would be expected to reveal several key features:

Core Basins: Distinct localization basins corresponding to the core electrons of the carbon and nitrogen atoms.

Covalent Bonding: Disynaptic basins located between bonded atoms, such as the C-C bonds within the aniline ring and pyrrolidine ring, C-N bonds, and C-H bonds.

Lone Pairs: A monosynaptic basin associated with the lone pair of electrons on the tertiary amine nitrogen of the dimethylamino group. The nitrogen in the pyrrolidine ring would also exhibit lone pair characteristics.

Pi Delocalization: In the aniline ring, the ELF would show delocalized bonding characteristics, reflecting the aromatic nature of the system.

These studies provide a qualitative but rigorous depiction of the electron distribution, offering insights that complement other analysis methods like QTAIM.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. amercrystalassn.orgarxiv.org This partitioning is achieved by analyzing the topology of the electron density, ρ(r), specifically its gradient vector field. The boundaries between atoms are defined by zero-flux surfaces, across which the gradient of the electron density has no component perpendicular to the surface. wiley-vch.de

A key aspect of QTAIM is the analysis of critical points (CPs) in the electron density, where the gradient is zero. The nature of chemical bonds and interactions is characterized by the properties of the bond critical points (BCPs) found along the bond path—the line of maximum electron density linking two atomic nuclei. muni.cz

For this compound, a QTAIM analysis would focus on the BCPs for all covalent bonds (C-C, C-N, C-H, N-H). The properties at these points provide quantitative information about the nature of the interactions.

Table 1: Key QTAIM Parameters at Bond Critical Points (BCPs)

| Parameter | Symbol | Chemical Significance |

|---|---|---|

| Electron Density | ρ(rb) | Correlates with the bond order; higher values indicate stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(rb) | Indicates whether charge is locally concentrated (∇²ρ < 0, shared/covalent interaction) or depleted (∇²ρ > 0, closed-shell/ionic/van der Waals interaction). |

| Total Energy Density | H(rb) | The sign of H(rb) helps distinguish between bonding types. Negative values are indicative of significant covalent character. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP. A value greater than zero indicates π-character, as the density is not cylindrically symmetric. |

A QTAIM study of this compound would allow for the quantitative characterization of the aromatic C-C bonds, the C-N bonds of the dimethylamino and pyrrolidine groups, and potential intramolecular interactions. The ellipticity values for the bonds within the aniline ring would confirm their π-character, while the Laplacian values would classify all key bonds as shared, covalent interactions.

Simulation of Spectroscopic Properties

Theoretical Prediction of NMR Chemical Shifts (GIAO-DFT)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for structure elucidation and verification. nih.gov The most common and reliable method involves Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. nih.govrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts (δcalc) are then obtained by referencing these calculated shielding values (σcalc) to the shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (σref).

δcalc = σref - σcalc

The accuracy of GIAO-DFT predictions depends heavily on the choice of the functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov For organic molecules, functionals like B3LYP often provide a good balance of accuracy and computational cost. rsc.org

A computational study of this compound would involve:

Optimization of the molecule's 3D geometry using a selected DFT functional and basis set.

Calculation of the NMR shielding tensors for all ¹H and ¹³C nuclei using the GIAO method.

Calculation of the shielding tensors for TMS at the identical level of theory.

Determination of the predicted chemical shifts and comparison with experimental data, if available.

The predicted shifts help in the unambiguous assignment of complex spectra, especially for the aromatic protons and carbons, and the diastereotopic protons within the pyrrolidine ring.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for an Aniline Derivative (Note: This table is illustrative of typical GIAO-DFT results for a similar structure. Specific values for the target compound require dedicated calculation.)

| Atom Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C (ipso-NMe₂) | 151.2 | 150.8 | 0.4 |

| C (ortho) | 113.5 | 112.9 | 0.6 |

| C (meta) | 129.8 | 129.5 | 0.3 |

| C (para) | 117.4 | 117.0 | 0.4 |

| C (N-CH₃) | 40.9 | 40.5 | 0.4 |

Such calculations are powerful for distinguishing between isomers and confirming stereochemistry. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. wikipedia.orgaps.org It extends the principles of ground-state DFT to excited states, allowing for the prediction of vertical transition energies (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π→π, n→π). wikipedia.org

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the aniline ring. The dimethylamino group, being a strong electron-donating group, will significantly influence these transitions. A TD-DFT calculation would provide detailed insights into:

The wavelengths of maximum absorption (λmax).

The molecular orbitals involved in the most significant electronic transitions. For example, the highest occupied molecular orbital (HOMO) is likely localized on the aniline ring and the dimethylamino nitrogen, while the lowest unoccupied molecular orbital (LUMO) is likely a π* orbital of the aromatic ring.

The character of the transitions, such as HOMO→LUMO or HOMO-1→LUMO, which correspond to the promotion of an electron between specific orbitals.

These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional is critical, with range-separated or hybrid functionals often providing more accurate results for charge-transfer excitations that can be common in such donor-acceptor systems. arxiv.org

Table 3: Sample TD-DFT Output for an Aniline Derivative (Note: This table is a representative example. Actual values require specific computation for the target molecule.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.35 | 285 | 0.152 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.98 | 249 | 0.089 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 5.41 | 229 | 0.451 | HOMO → LUMO+1 (75%) |

Vibrational Frequency Assignments and Normal Mode Analysis

Theoretical vibrational spectroscopy, performed using DFT, is an indispensable tool for interpreting experimental infrared (IR) and Raman spectra. sphinxsai.comresearchgate.net The calculation first involves optimizing the molecular geometry to find a stable energy minimum. Subsequently, the harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic positions. nih.gov

The output of these calculations provides a list of vibrational frequencies and their corresponding IR and Raman intensities. Crucially, visualization of the atomic motions for each frequency (the normal mode) allows for the unambiguous assignment of spectral bands to specific molecular vibrations, such as C-H stretching, C=C ring stretching, or CH₂ scissoring. sphinxsai.comscirp.org

For this compound, a vibrational analysis would identify characteristic frequencies for:

Aromatic Ring: C-H stretching (~3100-3000 cm⁻¹), C-C stretching (~1600-1450 cm⁻¹), and out-of-plane C-H bending. sphinxsai.com

Dimethylamino Group: C-H stretching of the methyl groups (~2950 cm⁻¹) and C-N stretching.

Pyrrolidine Ring: Aliphatic C-H stretching (~2900-2800 cm⁻¹), CH₂ bending/scissoring (~1460 cm⁻¹), and N-H stretching if the nitrogen is protonated.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, a uniform scaling factor (e.g., ~0.96-0.98) is commonly applied to the computed frequencies. nih.gov Potential Energy Distribution (PED) analysis can also be used to quantify the contribution of different internal coordinates to each normal mode. nih.gov

Table 4: Selected Vibrational Mode Assignments for N,N-Dimethylaniline as an Analogue (Based on data from a DFT study of N,N-dimethylaniline. sphinxsai.com)

| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3074 | 2965 | 2977 | Aromatic C-H Stretch |

| 1637 | 1580 | 1578 | Aromatic C-C Stretch |

| 1509 | 1455 | 1444 | Aromatic C-C Stretch / CH₃ Bend |

| 1360 | 1312 | 1305 | C-H In-plane Bend |

| 1231 | 1187 | 1190 | C-N Stretch |

| 704 | 679 | 675 | Ring Deformation |

Reaction Mechanism Elucidation through Computational Kinetics and Thermodynamics

Computational chemistry provides profound insights into chemical reactivity by allowing for the detailed study of reaction mechanisms, kinetics, and thermodynamics. researchgate.net Using methods like DFT, it is possible to map out the entire potential energy surface (PES) for a proposed reaction. This involves locating and characterizing the geometries and energies of all relevant stationary points: reactants, intermediates, transition states (TS), and products. mdpi.com

For a molecule like this compound, computational studies could elucidate various reactions, such as electrophilic aromatic substitution, oxidation at the nitrogen atoms, or reactions involving the pyrrolidine ring. A typical study would involve:

Locating Transition States: Identifying the first-order saddle point on the PES that connects reactants to products. This is confirmed by finding a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies: The activation energy (Eₐ) is the energy difference between the transition state and the reactants. This is the primary determinant of the reaction rate. researchgate.net

Thermodynamic Analysis: Calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction to determine if it is exothermic/endothermic and spontaneous/non-spontaneous. researchgate.netresearchgate.net

Rate Constant Calculation: Using Transition State Theory (TST) or more advanced theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, the reaction rate constant (k) can be calculated as a function of temperature. mdpi.comacs.org

For instance, the atmospheric oxidation of aniline derivatives by hydroxyl radicals has been studied computationally. mdpi.comacs.org Such studies reveal that reactions can proceed via different pathways, such as H-abstraction from the amino group or OH-addition to the aromatic ring, with the dominant pathway being temperature-dependent. acs.orgnih.gov Similar computational protocols could be applied to this compound to predict its reactivity, stability, and degradation pathways.

Transition State Characterization and Activation Energy Barriers

In computational chemistry, understanding the mechanism of a chemical reaction involves mapping out the potential energy surface (PES). A key aspect of this is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate, and the calculation of activation energy barriers (often denoted as ΔG‡ or Ea). These parameters are crucial for predicting reaction rates and determining the feasibility of a reaction pathway.

Density Functional Theory (DFT) is a primary tool for these calculations. For a reaction involving a molecule like this compound, computational chemists would model the reactants, products, and potential transition states. By optimizing the geometries of these structures, they can identify the lowest energy pathway. For instance, in a study on the reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to propose a mechanism where the main product is formed favorably via the pathway with the lowest activation energy barrier (ΔG‡). nih.gov This study highlighted that kinetic selectivity was more significant than thermodynamic selectivity in forming the major products. nih.gov Similar computational strategies would be employed to investigate reactions of this compound, providing insights into its reactivity and the mechanisms of its chemical transformations.

Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is determined by comparing the reaction rates of a compound with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant KIE typically indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

Computational studies can accurately predict KIEs, offering strong support for proposed mechanisms. For example, in the C–H olefination of N,N-dimethylaniline, a primary kinetic isotope effect was observed (kH/kD of 6.2-8.5), suggesting that the C−H bond cleavage is the turnover-limiting step in the reaction. core.ac.uk DFT calculations on related systems, such as the hydroxylation of N,N-dimethylaniline by cytochrome P450, have demonstrated that KIEs can be highly sensitive probes of the electronic state and reactivity. Such computational investigations applied to this compound would be invaluable in understanding its metabolic pathways or its behavior in various chemical reactions.

Thermodynamic Parameters of Reactions (ΔG°, ΔS°, ΔH°)

Thermodynamic parameters, including the change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°), are fundamental to understanding the position of chemical equilibrium and the spontaneity of a reaction. Computational chemistry provides reliable methods for calculating these values.

These parameters are typically computed for all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The enthalpy can be calculated from the electronic energy and thermal corrections, while entropy is determined from vibrational, translational, and rotational contributions. In a theoretical study on the formation of pyrrolidine derivatives, DFT calculations were performed to determine the thermodynamic parameters for various possible reaction pathways in both the gas phase and in an ethanol (B145695) solvent model. nih.gov This allowed the researchers to identify the most thermodynamically stable products.

Table 1: Example of Calculated Thermodynamic Parameters for Reaction Pathways of a Pyrrolidine Derivative Data from a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, illustrating the type of data generated in such computational analyses. beilstein-journals.org

| Pathway | ΔE (kcal·mol⁻¹) | ΔH° (kcal·mol⁻¹) | ΔG° (kcal·mol⁻¹) |

| Pathway 1 | -25.8 | -25.2 | -12.9 |

| Pathway 2 | -20.7 | -20.1 | -8.1 |

| Pathway 3 | -24.1 | -23.5 | -11.5 |

| Pathway 4 | -23.9 | -23.3 | -11.3 |

This table is interactive. Click on the headers to sort the data.

Solvent Effects in Computational Studies

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models must, therefore, account for these solvent effects to provide realistic predictions. Implicit and explicit solvent models are the two main approaches.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and widely used. For example, in a study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the energetic behavior of the molecule in solvent media was examined using the PCM to understand its stability and properties in solution. researchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding. The choice of model depends on the specific system and the computational resources available.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. Compounds possessing both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit strong NLO responses. This compound, with its electron-donating dimethylaniline group, has the potential to be a component of an NLO-active molecule.

First-Order Hyperpolarizability (β) Calculations

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation (SHG). Computational quantum chemistry, particularly DFT, is a powerful tool for predicting the β values of new molecules, guiding the design of novel NLO materials. researchgate.net

Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The computed β value is often compared to that of a standard reference material, like urea, to gauge its potential as an NLO material. For many organic molecules, the calculated β values can be many times greater than that of urea, indicating significant NLO activity. bohrium.com

Table 2: Example of Calculated NLO Properties for Aniline Derivatives Illustrative data showing the type of parameters calculated in NLO studies. researchgate.net

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Aniline | 1.76 | 72.34 | 129.56 |

| p-Chloroaniline | 3.25 | 83.12 | 158.32 |

| p-Nitroaniline | 7.91 | 91.24 | 1146.61 |

This table is interactive. Click on the headers to sort the data.

Charge Transfer Characterization in NLO Chromophores

The NLO response in donor-π-acceptor molecules is fundamentally linked to intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. Computational methods provide deep insights into this phenomenon. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

In a typical NLO chromophore, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap generally correlates with a larger β value and enhanced NLO properties. nih.gov Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further characterizing the charge transfer nature of the system. researchgate.net

Applications and Advanced Research Directions for N,n Dimethyl 3 Pyrrolidin 2 Yl Aniline and Its Derivatives

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The strategic combination of a nucleophilic, chiral pyrrolidine (B122466) ring and a functionalizable aniline (B41778) core makes N,N-dimethyl-3-(pyrrolidin-2-yl)aniline a valuable intermediate in organic synthesis. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation. nih.govresearchgate.net This structural feature is crucial in designing molecules that can effectively interact with biological targets. nih.govresearchgate.net

This compound serves as a quintessential heterocyclic building block for constructing more elaborate molecular architectures. bldpharm.com The pyrrolidine fragment itself is a cornerstone in the synthesis of numerous alkaloids and pharmaceuticals. nih.gov Its utility is demonstrated in the synthesis of a wide array of drugs, where the pyrrolidine core is a key pharmacophoric element. For instance, derivatives of proline, the parent amino acid of the pyrrolidine ring, are starting materials for a variety of complex medications. nih.gov This highlights the potential of substituted pyrrolidines like this compound to act as precursors for next-generation therapeutics and other advanced heterocyclic systems. The aniline portion of the molecule offers a site for further chemical modifications, such as diazotization or coupling reactions, allowing for its incorporation into a diverse range of larger, functional heterocyclic structures.

| Drug Name | Therapeutic Use | Role of Pyrrolidine Precursor |

|---|---|---|

| Avanafil | Erectile dysfunction | Synthesized using (S)-prolinol, a reduction product of proline. nih.gov |

| Elbasvir | Hepatitis C | Synthesis involves a (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate intermediate derived from (S)-prolinol. nih.gov |

| Daclatasvir | Hepatitis C | The synthesis is based on the alkylation of N-protected proline. nih.gov |

| Grazoprevir | Hepatitis C | Synthesized from a complex pyrrolidine derivative. nih.gov |

| Voxilaprevir | Hepatitis C | A key pyrrolidine derivative serves as the starting compound for its synthesis. nih.gov |

The concept of a molecular scaffold is central to modern drug discovery and materials science, providing a rigid framework upon which functional groups can be precisely arranged. nih.govmdpi.com The pyrrolidine ring is considered a highly versatile scaffold due to its sp3-hybridized carbons, which allow for increased three-dimensional coverage compared to flat, aromatic systems. nih.govresearchgate.net this compound can function as a building block for multifunctional scaffolds where the two ring systems impart distinct properties. nih.gov The pyrrolidine moiety can introduce chirality and specific conformational constraints, while the N,N-dimethylaniline unit can act as an electronic component or a handle for further functionalization. This dual nature allows for the creation of complex scaffolds, similar to how ninhydrin (B49086) has been used to build scaffold-linked chromophoric dyads. researchgate.net Such scaffolds are instrumental in developing molecules with tailored biological activities or material properties. nih.gov

Functional Materials Development

The distinct electronic and structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The electron-rich N,N-dimethylaniline group can participate in electronic processes, while the pyrrolidine ring can influence physical properties like solubility, morphology, and responsiveness to external stimuli.

Derivatives of aniline are known to play significant roles in polymer science. For example, N,N-dimethylaniline, a close structural analog of one half of the target molecule, is used as a catalyst in the synthesis of polyurethanes. researchgate.net It acts as an accelerator, speeding up the reaction between isocyanates and polyols. researchgate.net This suggests a potential application for this compound or its derivatives as catalysts or co-catalysts in polymerization processes. The pyrrolidine group could be used to tune the catalyst's solubility or to anchor it to a polymer support. Furthermore, pyrrolidine itself has been used to create new stimuli-responsive polymers, indicating that incorporating the this compound structure as a monomer could lead to polymers with novel catalytic and physical properties. nih.gov

Organic molecules with electron-donating and electron-accepting components are of great interest for applications in optoelectronics, including nonlinear optics (NLO). The N,N-dimethylaniline moiety is a well-known electron donor. When coupled with an electron-accepting group, it can create molecules with significant charge-transfer character, a key requirement for NLO activity. researchgate.netnih.gov Research on analogous compounds supports this potential. For instance, N,N-Dimethyl-4-(pyren-1-yl)aniline, which links the N,N-dimethylaniline donor to a pyrene (B120774) acceptor, has been studied for its charge transfer properties. researchgate.netnih.gov Similarly, 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline has been synthesized and characterized as a second-order NLO material with an efficiency 1.25 times greater than the standard material KDP. researchgate.net These findings suggest that this compound could serve as a foundational donor structure for new optoelectronic materials. The pyrrolidine ring could be functionalized to introduce an acceptor group or to modify the molecule's crystal packing, which is critical for achieving desired bulk optical properties.

| Compound | Key Structural Feature | Observed or Potential Application | Relevant Finding |

|---|---|---|---|

| N,N-Dimethyl-4-(pyren-1-yl)aniline | Electron donor (dimethylaniline) linked to an electron acceptor (pyrene). researchgate.netnih.gov | Charge-transfer systems, non-linear optics. researchgate.net | Exhibits significant dihedral angle between donor and acceptor planes, influencing charge transfer. nih.gov |

| 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) Aniline (2,5 DPPA) | Aniline derivative with an extended π-conjugation system. researchgate.net | Second-order nonlinear optical material. researchgate.net | Belongs to a non-centrosymmetric space group (P212121) and has a second harmonic generation efficiency 1.25 times that of KDP. researchgate.net |

"Smart" or responsive materials, which change their properties in response to environmental stimuli like pH or temperature, are a major focus of materials research. Both components of the this compound structure have been incorporated into such materials. For example, polymers derived from pyrrolidine have been shown to create smart hydrogels that exhibit significant pH-dependent swelling. nih.gov These hydrogels can swell up to 2,600% of their original size in acidic conditions. nih.gov Separately, copolymers based on N,N-dimethyl-acrylamide have been developed that show dual thermo- and pH-sensitivity. nih.gov Given that this compound contains basic nitrogen atoms in both the aniline and pyrrolidine rings, it is a prime candidate for use as a monomer or functional additive in creating advanced pH-responsive materials. Polymers incorporating this structure could exhibit sharp and tunable responses to changes in acidity, making them suitable for applications such as drug delivery systems or chemical sensors.

Ligand Design in Coordination Chemistry

Derivatives of this compound are of significant interest in the field of coordination chemistry due to the presence of two nitrogen donor atoms—the aniline nitrogen and the pyrrolidine nitrogen. This arrangement allows these molecules to function as bidentate ligands, which can form stable chelate rings with metal ions. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on either the aniline or the pyrrolidine ring, making them versatile for various applications.

Chelation Properties with Metal Ions

The this compound scaffold contains two distinct nitrogen atoms that can coordinate with a metal center, forming a stable five-membered chelate ring. The aniline nitrogen, being part of an aromatic system, is generally a weaker Lewis base compared to the sp³-hybridized nitrogen of the pyrrolidine ring. The dimethyl substitution on the aniline nitrogen also introduces steric bulk, which can influence the coordination geometry of the resulting metal complex.

The chelation is a process where a ligand binds to a central metal ion at two or more points, forming a ring structure. researchgate.net The stability of the resulting metal complex is enhanced by the chelate effect. In the case of this compound derivatives, the two nitrogen atoms act as the donor sites. The coordination of such bidentate N,N'-donor ligands with various transition metals, including palladium (II), has been studied. researchgate.net The resulting complexes often exhibit a square planar or distorted tetrahedral geometry, depending on the metal ion and the steric hindrance imposed by the ligand. researchgate.net

The electronic properties of the aniline ring can be modulated by introducing electron-donating or electron-withdrawing groups. These modifications can alter the electron density on the aniline nitrogen, thereby influencing the strength of the metal-ligand bond. Similarly, substitutions on the pyrrolidine ring can introduce additional steric constraints or functional groups that can further interact with the metal center or its environment.

| Metal Ion | Potential Coordination Geometry | Relevant Factors |

|---|---|---|

| Palladium(II) | Square Planar | Steric bulk from N,N-dimethyl and pyrrolidine groups |

| Nickel(II) | Square Planar or Tetrahedral | Ligand field strength and steric hindrance |

| Copper(II) | Distorted Square Planar | Jahn-Teller effect |

| Zinc(II) | Tetrahedral | Preference for d¹⁰ metal ions |

Catalytic Applications of Metal Complexes (e.g., Polymerization Catalysis)

Metal complexes derived from this compound and its analogs have potential applications in catalysis, particularly in the field of olefin polymerization. Late transition metal complexes, especially those of nickel and palladium, are known to be effective catalysts for the polymerization of olefins. mdpi.com The performance of these catalysts is highly dependent on the ligand architecture, which controls the steric and electronic environment around the metal center.

The bidentate nature of this compound-type ligands is crucial for creating a well-defined and stable catalytic active site. For instance, palladium(II) complexes with N,N'-bidentate ligands have been investigated for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net The catalytic activity and the properties of the resulting polymer, such as molecular weight and tacticity, are influenced by the substituents on the ligand. For example, complexes with bulky substituents on the ligand can lead to higher molecular weight polymers. researchgate.net

In the context of ethylene (B1197577) polymerization, nickel(II) and palladium(II) catalysts with bulky α-diimine ligands are well-known for producing highly branched polymers. The steric bulk around the metal center in complexes of this compound derivatives could similarly influence the rate of chain transfer versus propagation, thereby controlling the degree of branching in the resulting polyethylene. The design of the ligand can thus be used to tailor the properties of the polymer product.

| Catalyst Type | Monomer | Potential Polymer Properties | Reference |

|---|---|---|---|

| Palladium(II) complexes | Methyl Methacrylate (MMA) | High molecular weight, syndiotactic PMMA | researchgate.net |

| Nickel(II) complexes | Ethylene | Highly branched polyethylene | mdpi.com |

| Late Transition Metal Complexes | Olefins | Varied structures and functionalities | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Chemical Biology (Methodological Aspects only)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. researchgate.net These studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, computational methods play a crucial role in elucidating these relationships.

Computational Approaches to Lipophilicity and Bioavailability Parameters

Lipophilicity is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. Computational methods are widely used to predict the lipophilicity of molecules, which is a key parameter in SAR studies. researchgate.net

Several computational approaches can be employed to estimate the log P of this compound derivatives:

Atom-based methods: These methods calculate log P by summing the contributions of individual atoms or fragments. The contribution of each atom is determined by its type and its local environment.

Property-based methods: These approaches use topological or quantum chemical descriptors of the entire molecule to predict log P through quantitative structure-property relationship (QSPR) models.

Implicit solvation models: Methods like the SMD (Solvation Model based on Density) model can be used to calculate the free energy of solvation in water and n-octanol, from which the partition coefficient can be derived. researchgate.net

These computational tools allow for the rapid screening of virtual libraries of this compound derivatives to identify compounds with optimal lipophilicity for improved bioavailability. nih.gov

Molecular Docking and Interaction Analysis (Methodological Aspects only)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in SAR studies for understanding how derivatives of this compound interact with their biological targets at a molecular level.

The general workflow for a molecular docking study involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling. The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the ligand: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.

Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and analysis: A scoring function is used to estimate the binding affinity for each docked pose. laurinpublishers.com The predicted binding modes are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's activity.

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. ijcce.ac.ir

Future Research Perspectives

The unique structural features of this compound and its derivatives open up several avenues for future research in both coordination chemistry and chemical biology.

In the realm of coordination chemistry and catalysis , future work could focus on the synthesis and characterization of a wider range of metal complexes with these ligands. Investigating the catalytic activity of these complexes in other important organic transformations beyond polymerization, such as cross-coupling reactions or asymmetric catalysis, would be a valuable pursuit. The chiral nature of the pyrrolidine ring offers the potential for developing enantioselective catalysts.

From a chemical biology and medicinal chemistry perspective, future research should aim to explore the therapeutic potential of this scaffold. This would involve:

Target identification: Utilizing computational and experimental approaches to identify the biological targets of this compound derivatives.

SAR expansion: Synthesizing and screening libraries of analogs to build comprehensive SAR models. This will help in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

Advanced computational studies: Employing more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the ligand-receptor interactions and to improve the accuracy of binding affinity predictions.

The integration of synthetic chemistry, coordination chemistry, and computational modeling will be crucial for unlocking the full potential of this compound and its derivatives in various scientific disciplines.

Design of Novel Derivatives with Tuned Electronic and Steric Properties

Electronic Tuning:

The electronic properties of the catalyst can be manipulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring. These substituents directly influence the electron density at the nitrogen atoms, which in turn affects the ligand's ability to coordinate with metal centers or to act as a Brønsted or Lewis base in organocatalysis.

For instance, the introduction of methoxy (B1213986) (-OCH₃) or additional dimethylamino (-N(CH₃)₂) groups at the para-position of the aniline ring would increase the electron-donating capacity of the ligand. Conversely, appending groups like nitro (-NO₂) or trifluoromethyl (-CF₃) would decrease the electron density. The choice of substituent allows for the precise modulation of the catalyst's reactivity.

Steric Tuning:

The steric environment around the catalytically active center is crucial for controlling substrate approach and, consequently, the stereoselectivity of a reaction. For this compound derivatives, steric hindrance can be adjusted by introducing bulky substituents on either the aniline or the pyrrolidine ring.

Modifications to the pyrrolidine ring, such as the introduction of gem-dimethyl groups at the C4 or C5 positions, can create a more hindered environment around the chiral center at C2. Similarly, replacing the methyl groups on the aniline's amino group with larger alkyl groups (e.g., ethyl, isopropyl) can also significantly alter the steric bulk. Furthermore, introducing bulky groups at the ortho-positions of the aniline ring can restrict the rotation of the phenyl group, leading to a more defined and rigid catalyst structure, which is often beneficial for achieving high enantioselectivity.

The following interactive table illustrates a hypothetical set of designed derivatives and the intended effect of their structural modifications on electronic and steric properties.

| Derivative | Modification Site | Substituent | Intended Electronic Effect | Intended Steric Effect |

| 1a | Aniline Ring (para) | -OCH₃ | Increase electron density | Minimal |

| 1b | Aniline Ring (para) | -CF₃ | Decrease electron density | Minimal |

| 2a | Pyrrolidine Ring (C4) | gem-dimethyl | Minimal | Increase steric bulk |

| 2b | Aniline Ring (ortho) | -CH(CH₃)₂ | Minimal | Increase steric bulk |

| 3a | Amino Group | -CH₂CH₃ | Increase electron donation (inductive) | Increase steric bulk |

Exploration of New Catalytic Applications

The versatile scaffold of this compound and its thoughtfully designed derivatives opens avenues for their application in a wide array of catalytic reactions, particularly in the realm of asymmetric synthesis. The combination of a chiral pyrrolidine moiety and a tunable aniline group makes these compounds promising candidates for both organocatalysis and as ligands in metal-catalyzed processes.

Asymmetric Organocatalysis:

The secondary amine of the pyrrolidine ring can participate in enamine and iminium ion catalysis, which are cornerstone mechanisms in organocatalysis. Derivatives of this compound could potentially catalyze a variety of transformations, including:

Michael Additions: The enamine formed from the catalyst and an aldehyde or ketone can undergo conjugate addition to α,β-unsaturated carbonyl compounds, affording chiral 1,5-dicarbonyl compounds.

Aldol (B89426) Reactions: These catalysts could facilitate the asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones.

Mannich Reactions: The formation of chiral β-amino carbonyl compounds can be achieved through the asymmetric Mannich reaction of aldehydes, ketones, and imines.

The electronic tuning of the aniline ring can influence the nucleophilicity of the enamine intermediate, thereby affecting the reaction rate and selectivity.

Ligands in Transition Metal Catalysis:

The nitrogen atoms of the pyrrolidine and the dimethylamino group, along with the aromatic ring, can act as coordination sites for transition metals. This allows for the development of novel chiral ligands for a range of metal-catalyzed asymmetric reactions:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral P,N or N,N-ligands are effective in this transformation. Derivatives of this compound could serve as N,N-ligands, where the steric and electronic properties would be crucial in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Copper-Catalyzed Henry (Nitroaldol) Reactions: The formation of chiral β-nitro alcohols is a valuable transformation. The designed ligands could coordinate with copper(II) salts to create chiral Lewis acid catalysts that activate the aldehyde and control the facial selectivity of the nitroalkane addition.

Rhodium- and Iridium-Catalyzed Asymmetric Hydrogenation: Chiral ligands are essential for the enantioselective reduction of prochiral olefins and ketones. The pyrrolidine-aniline scaffold could be further functionalized with phosphine (B1218219) groups to create potent P,N-ligands for these transformations.

The following table outlines potential catalytic applications and the key roles of the catalyst derivatives.

| Catalytic Reaction | Role of the Derivative | Key Structural Features for Success |

| Asymmetric Michael Addition | Organocatalyst (Enamine catalysis) | Tunable basicity of pyrrolidine N, Steric hindrance for stereocontrol |

| Asymmetric Allylic Alkylation | Chiral Ligand for Palladium | Coordination sites (N,N'), Steric bulk on aniline/pyrrolidine |

| Asymmetric Henry Reaction | Chiral Ligand for Copper | Lewis basicity of N atoms, Chiral pocket for substrate binding |

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives can be approached through various modern synthetic strategies that offer improvements in efficiency, selectivity, and sustainability over classical methods. Advanced methodologies focus on the direct functionalization of the core structure and the stereoselective construction of the pyrrolidine ring.

Late-Stage C-H Functionalization:

Instead of building the substituted aniline ring from scratch, late-stage C-H functionalization offers a more atom- and step-economical approach. researchgate.net Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, can be employed to directly introduce functional groups at specific positions on the aniline ring of a pre-formed this compound core. researchgate.net The directing-group ability of the pyrrolidine nitrogen or the dimethylamino group can be harnessed to achieve high regioselectivity, for instance, favoring ortho-alkylation or arylation. researchgate.net

"Borrowing Hydrogen" Methodology:

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, green approach for the formation of C-N bonds. researchgate.net This strategy could be employed for the synthesis of the pyrrolidine ring itself or for the introduction of substituents. For example, a diol could react with a primary amine in the presence of an iridium or ruthenium catalyst to form a substituted pyrrolidine in a one-pot process. researchgate.net This method avoids the use of pre-activated substrates and generates water as the only byproduct.

Multicomponent Reactions (MCRs):

MCRs provide a rapid and efficient way to construct complex molecules in a single step from three or more starting materials. A potential MCR approach to synthesize the core structure could involve a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an amino acid and an aldehyde) with an appropriately substituted dipolarophile. This would allow for the convergent assembly of the pyrrolidine ring with control over stereochemistry.

Flow Chemistry for Synthesis and Optimization:

The use of continuous flow chemistry can offer significant advantages for the synthesis of these compounds. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. Furthermore, flow chemistry is well-suited for reaction optimization and library synthesis, enabling the rapid generation of a diverse set of derivatives for catalytic screening.

The table below summarizes these advanced synthetic methodologies and their potential advantages.

| Synthetic Methodology | Description | Key Advantages |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the aniline ring of the pre-formed scaffold using a metal catalyst. researchgate.net | High atom economy, Reduced step count, Access to novel derivatives. researchgate.net |

| "Borrowing Hydrogen" | Catalytic amination of diols using the substrate's own hydrogen, which is temporarily stored by the catalyst. researchgate.net | Green process (water as byproduct), High atom economy, Use of simple starting materials. researchgate.net |

| Multicomponent Reactions | A one-pot reaction where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. | High efficiency, Convergence, Rapid access to molecular complexity. |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch flask. | Precise process control, Enhanced safety, Scalability, Facile optimization. |

Q & A

Basic Research Questions

Q. How can the synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline be optimized for high yield and purity?

- Methodology :

- Reductive Amination : Use NaBHCN in acetic acid (AcOH) to reduce imine intermediates, as demonstrated for analogous N,N-dimethylaniline derivatives (e.g., N,N-dimethyl-3-(trifluoromethyl)aniline) .

- Catalytic Cross-Coupling : For introducing pyrrolidine substituents, employ Pd(OAc) with phosphine ligands (e.g., PPh) and CuI in a Sonogashira-like coupling, as seen in the synthesis of N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline .

- Purification : Column chromatography (silica gel, hexane/CHCl) and recrystallization ensure purity. Monitor reactions via TLC and confirm yields (>95%) using HRMS .

Q. What analytical techniques are critical for characterizing N,N-dimethyl-3-(pyrrolidin-2-yl)aniline?

- Key Methods :

- NMR Spectroscopy : and NMR (e.g., δ 2.94 ppm for dimethylamino groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M] with <1 ppm error) .

- X-ray Crystallography : Use SHELX or WinGX for structural determination, especially to resolve steric effects from the pyrrolidine ring .

Q. How does the compound’s stability vary under experimental conditions (e.g., light, temperature)?

- Photooxidation Risks : Aniline derivatives undergo bathochromic shifts (~10–15 nm) in frozen aqueous solutions, indicating enhanced reactivity under low-temperature UV exposure .

- Thermal Stability : Monitor via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Store in inert atmospheres (N) at –20°C to prevent decomposition.

Advanced Research Questions

Q. What catalytic mechanisms enable regioselective functionalization of N,N-dimethylaniline derivatives?

- Pd-Catalyzed C–H Activation : Para-selective olefination of anilines is achieved using Pd/S,O-ligand catalysts (e.g., trifluoromethyl-substituted derivatives) .

- Cross-Coupling Reactions : For pyrrolidine incorporation, Pd(OAc)/PPh systems facilitate sp-sp coupling, with NEt as a base to stabilize intermediates .

Q. How do structural modifications (e.g., pyrrolidine vs. piperazine substituents) affect bioactivity or reactivity?

- Structure-Activity Relationship (SAR) : Compare analogs like N,N-dimethyl-3-(piperazin-1-yl)aniline dihydrochloride. Pyrrolidine’s smaller ring size may enhance steric accessibility, while piperazine introduces basic NH sites for H-bonding .

- Electrochemical Profiling : Cyclic voltammetry (CV) can assess redox behavior influenced by substituent electronics.

Q. What advanced techniques resolve structural isomerization or conformational dynamics?

- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Differentiates isomers via mobility shifts (e.g., 3- vs. 4-fluoroaniline) by varying EDR/N fields (40–90 Td) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict isomer stability and transition states for dynamic processes .